Home > Products > Screening Compounds P113733 > LDHA Inhibitor, 16
LDHA Inhibitor, 16 -

LDHA Inhibitor, 16

Catalog Number: EVT-7887906
CAS Number:
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development of LDHA Inhibitor, 16 emerged from research focused on enhancing the efficacy of lactate dehydrogenase inhibitors. Studies have shown that specific structural modifications can improve the inhibitory potency against LDHA, leading to compounds with lower half-maximal inhibitory concentration (IC50) values, which indicates higher effectiveness in inhibiting enzyme activity .

Classification

LDHA Inhibitor, 16 belongs to a class of organic compounds that are specifically designed as enzyme inhibitors. It is categorized under small molecules targeting metabolic enzymes involved in glycolysis. The compound is part of a broader effort to develop selective inhibitors that can differentiate between LDHA and its isoform LDHB, which is critical for minimizing side effects and enhancing therapeutic outcomes in cancer treatment .

Synthesis Analysis

Methods

The synthesis of LDHA Inhibitor, 16 typically involves multi-step organic synthesis techniques. The initial steps may include the formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions involving aromatic and heterocyclic compounds.

Technical Details

For instance, one method employed involves the use of virtual screening to identify potential lead compounds followed by structure-activity relationship studies to optimize the chemical structure for enhanced binding affinity and selectivity towards LDHA . Synthesis may also include modifications such as the introduction of functional groups that enhance solubility or bioavailability.

Molecular Structure Analysis

Structure

LDHA Inhibitor, 16 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the active site of LDHA. The compound's structure can be depicted using chemical drawing software or models based on crystallographic data.

Data

The molecular formula and weight, along with specific stereochemistry and functional group placements, are critical for understanding its binding interactions. For example, structural data may reveal how substituents on the aromatic rings influence the compound's binding affinity .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving LDHA Inhibitor, 16 is its competitive inhibition of lactate dehydrogenase A. This reaction can be represented by Michaelis-Menten kinetics, where the inhibitor competes with pyruvate for binding at the active site of the enzyme.

Technical Details

In vitro assays are typically conducted to measure the IC50 values of LDHA Inhibitor, 16 against both LDHA and its isoform LDHB. These assays often involve spectrophotometric measurements to assess changes in NADH levels during enzymatic reactions .

Mechanism of Action

Process

The mechanism by which LDHA Inhibitor, 16 exerts its inhibitory effect involves binding to the active site or allosteric sites on the LDHA enzyme. This binding prevents substrate access or alters enzyme conformation, thereby reducing lactate production from pyruvate.

Data

Studies have shown that certain residues within the active site are critical for binding interactions. For example, residues such as Arg106 and His193 have been identified as key players in substrate recognition and catalysis .

Physical and Chemical Properties Analysis

Physical Properties

LDHA Inhibitor, 16 exhibits specific physical properties such as solubility in organic solvents and stability under physiological conditions. Its melting point, boiling point, and crystallization behavior are essential for formulation development.

Chemical Properties

Chemically, it is characterized by its reactivity towards nucleophiles and electrophiles due to functional groups present in its structure. These properties dictate its stability and interactions with biological macromolecules .

Applications

Scientific Uses

LDHA Inhibitor, 16 has significant potential in scientific research and clinical applications. Its primary use lies in cancer therapy as it targets metabolic pathways that are often upregulated in tumor cells. By inhibiting LDHA activity, it may help reduce lactate levels in tumors, thereby affecting their growth and survival.

Additionally, this compound can serve as a valuable tool for studying metabolic reprogramming in cancer cells and understanding resistance mechanisms to existing therapies . Further research could lead to its development as a therapeutic agent or as part of combination therapies aimed at enhancing the efficacy of conventional chemotherapeutics.

Introduction to LDHA as a Therapeutic Target in Oncology

Role of LDHA in Cancer Metabolism and the Warburg Effect

Lactate dehydrogenase A (LDHA) catalyzes the final step of aerobic glycolysis, converting pyruvate to lactate while regenerating NAD⁺—a process essential for sustaining glycolytic flux. This enzyme is a central mediator of the Warburg effect, a metabolic hallmark of cancer wherein tumor cells preferentially utilize glycolysis over oxidative phosphorylation for energy production, even under normoxic conditions [1] [4]. LDHA overexpression is documented across diverse malignancies (e.g., gastric, pancreatic, cervical cancers), where it drives:

  • Accelerated glucose consumption and lactate production
  • Maintenance of cytosolic NAD⁺/NADH balance to support glycolytic ATP generation
  • Acidification of the tumor microenvironment via lactate secretion, promoting invasion and metastasis [1] [8] [10]

Structurally, LDHA functions as a tetrameric enzyme with each monomer containing two key domains: a Rossmann cofactor-binding domain for NADH interaction and a substrate-binding catalytic domain that accommodates pyruvate. Critical active-site residues include Arg168 (pyruvate anchoring), His192 (proton transfer), and Thr247 (substrate stabilization) [4]. The enzyme’s activity is further modulated by post-translational modifications such as tyrosine phosphorylation at Y10, which enhances its catalytic efficiency in breast and colorectal cancers [4].

Table 1: Metabolic Pathways in Cancer Cells

Metabolic PathwayNormal CellsCancer Cells (Warburg Effect)
Primary Energy SourceOxidative phosphorylationAerobic glycolysis
Glucose FateFully oxidized to CO₂Partially metabolized to lactate
LDHA ActivityLowHigh (upregulated 2-10x)
Lactate ProductionMinimalElevated (5-40x higher)
NAD⁺ RegenerationMitochondrialCytosolic (LDHA-dependent)

Rationale for Targeting LDHA in Tumor Microenvironment Remodeling

Beyond cell-autonomous metabolic benefits, LDHA-derived lactate orchestrates profound changes in the tumor microenvironment (TME):

  • Immunosuppression: Lactate inhibits cytotoxic T-cell function and dendritic cell maturation while promoting regulatory T-cell differentiation, enabling immune evasion [1] [4].
  • Angiogenesis: Acidosis upregulates VEGF expression in endothelial cells, stimulating new blood vessel formation to support tumor growth [4] [10].
  • Metabolic symbiosis: Lactate exported via monocarboxylate transporters (MCTs) fuels oxidative cancer cells, creating metabolic coupling between hypoxic and oxygenated tumor regions [3] [8].

LDHA inhibition disrupts this pathogenic cascade by:

  • Depleting intracellular lactate pools, normalizing TME pH
  • Blocking lactate-dependent HIF-1α stabilization (a master regulator of angiogenesis)
  • Impairing "lactate shuttle"-mediated metabolic crosstalk [1] [8] [10]. Preclinical studies demonstrate that LDHA knockdown reduces extracellular acidification by 60–80% and suppresses metastasis in xenograft models [4] [10].

Table 2: Lactate-Mediated Effects in the Tumor Microenvironment

TME ComponentLactate-Driven EffectConsequence of LDHA Inhibition
Immune CellsT-cell anergy, MDSC recruitmentEnhanced antitumor immunity
Stromal CellsFibroblast activationReduced desmoplasia
VasculatureVEGF upregulationImpaired angiogenesis
Cancer CellsEpithelial-mesenchymal transitionSuppressed invasion

Historical Development of LDHA Inhibitors: From Early Compounds to Next-Generation Agents

The evolution of LDHA inhibitors spans three generations with progressively improved specificity and pharmacokinetic properties:

  • First-generation inhibitors:
  • Sodium oxamate: A pyruvate analog that competitively inhibits LDHA (Kᵢ = 136 μM) but lacks isoform selectivity and exhibits poor cellular uptake [1] [6].
  • Gossypol: Natural polyphenol inhibiting LDHA at Kᵢ = 1.9 μM, but cross-reacts with LDHB (Kᵢ = 1.4 μM) and exhibits off-target toxicity due to aldehyde reactivity [1] [7].

  • Intermediate-generation inhibitors:

  • FX11: Gossypol derivative with improved LDHA selectivity (Kᵢ = 8 μM), demonstrated in vivo tumor growth inhibition but possesses reactive catechol groups prone to oxidation [1] [6].
  • Galloflavin: Non-competitive inhibitor binding outside the active site (Kᵢ = 5.46 μM for LDHA), effective in breast cancer models but moderate potency [1] [7].
  • N-Hydroxyindoles (e.g., NHI-1): Dual-substrate competitors inhibiting pyruvate and NADH binding (Kᵢ = 4.7–8.9 μM), showed efficacy in glioblastoma models [1].

  • Next-generation agents:

  • Quinolinesulfonamide derivatives (e.g., QSA): Achieved nanomolar potency (IC₅₀ = 2 nM) through optimized binding to the substrate pocket and selective LDHA inhibition over LDHB [1] [6].
  • Pyrazole-based compounds (e.g., NCI-006): Potent dual LDHA/LDHB inhibitor (IC₅₀ = 0.06/0.03 μM) with demonstrated in vivo target engagement via hyperpolarized MRS imaging [1].
  • Virtual screening-derived inhibitors (e.g., Compound 18): Identified through structure-based pharmacophore modeling, exhibits submicromolar activity (IC₅₀ = 0.15 μM) and 195-fold higher potency than oxamate in medulloblastoma models. Binds via sulfone oxygen H-bonds with Arg168/Thr247 and hydrophobic interactions with Ala237/Tyr238 [1] [6].

Table 3: Evolution of LDHA Inhibitor Chemotypes

GenerationRepresentative CompoundsMechanismPotency (IC₅₀/Kᵢ)Key Limitations
First-GenSodium oxamateCompetitive136 μMLow potency, poor uptake
GossypolCompetitive1.9 μMNon-selective, toxicity
IntermediateFX11Competitive8 μMReactive catechol
GalloflavinNon-competitive5.46 μMModerate potency
NHI-1Dual-substrate4.7 μMModerate cell penetration
Next-GenQSACompetitive2 nMSynthetic complexity
NCI-006Competitive60 nMDual LDHA/B inhibition
Compound 18Competitive150 nMIn vivo efficacy pending

The trajectory of LDHA inhibitor development illustrates a shift from broad-spectrum compounds to agents with atomic-level precision. Modern approaches leverage structure-based virtual screening (e.g., against the NADH-binding site), fragment-based design, and allosteric modulation strategies to overcome historical limitations [1] [6] [9]. Compound 16 exemplifies this progression, though structural details remain proprietary in the screened literature. Future directions include isoform-selective inhibitors and dual-targeting agents disrupting LDHA tetramerization—a strategy validated by peptide inhibitors binding the N-terminal dimer interface [5].

Properties

Product Name

LDHA Inhibitor, 16

IUPAC Name

4-[(2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoic acid

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

InChI

InChI=1S/C12H12N2O3S/c1-7-13-9-3-2-8(6-10(9)18-7)14-11(15)4-5-12(16)17/h2-3,6H,4-5H2,1H3,(H,14,15)(H,16,17)

InChI Key

DNTIJCDTDDGTKN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC(=O)O

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.